4-({[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
4-({[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a triazole ring substituted with a 3-methylphenyl group, a prop-2-en-1-yl group, and a benzonitrile moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the reaction of 3-methylphenylhydrazine with propargyl bromide to form the triazole ring. This intermediate is then reacted with 4-chloromethylbenzonitrile in the presence of a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM).
Chemical Reactions Analysis
Types of Reactions
4-({[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to reduce the nitrile group to an amine.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in DMF.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
4-({[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: Known for its applications in coordination chemistry and materials science.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Studied for its antifungal properties.
Uniqueness
4-({[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the benzonitrile moiety, in particular, adds to its versatility in synthetic chemistry and material science.
Properties
Molecular Formula |
C20H18N4S |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
4-[[5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C20H18N4S/c1-3-11-24-19(18-6-4-5-15(2)12-18)22-23-20(24)25-14-17-9-7-16(13-21)8-10-17/h3-10,12H,1,11,14H2,2H3 |
InChI Key |
CRLVZNRGEHPACT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2CC=C)SCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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